![molecular formula C13H10OS2 B14139794 (5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol CAS No. 1211-41-2](/img/structure/B14139794.png)
(5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol is an organic compound belonging to the class of bithiophenes It is characterized by the presence of a but-3-en-1-yn-1-yl group attached to the 5-position of a 2,2’-bithiophene core, with a methanol group at the 5’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through the coupling of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the But-3-en-1-yn-1-yl Group: The but-3-en-1-yn-1-yl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halogenated bithiophene derivative.
Addition of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction, where a formyl group is first introduced and then reduced to a hydroxymethyl group.
Industrial Production Methods
Industrial production methods for (5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated derivatives, sulfonated derivatives.
Applications De Recherche Scientifique
(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of (5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and material properties. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-buten-1-ynyl)-2,2’-bithiophene: A closely related compound with similar structural features.
2,2’-Bithiophene: The parent compound without the but-3-en-1-yn-1-yl and methanol groups.
5-(But-3-en-1-ynyl)-2,2’-bithiophene: Another similar compound with slight structural variations.
Uniqueness
(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol is unique due to the presence of both the but-3-en-1-yn-1-yl group and the methanol group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1211-41-2 |
|---|---|
Formule moléculaire |
C13H10OS2 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
[5-(5-but-3-en-1-ynylthiophen-2-yl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C13H10OS2/c1-2-3-4-10-5-7-12(15-10)13-8-6-11(9-14)16-13/h2,5-8,14H,1,9H2 |
Clé InChI |
OWMCNWKJRDTTBD-UHFFFAOYSA-N |
SMILES canonique |
C=CC#CC1=CC=C(S1)C2=CC=C(S2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)
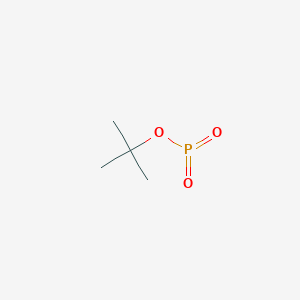
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B14139729.png)

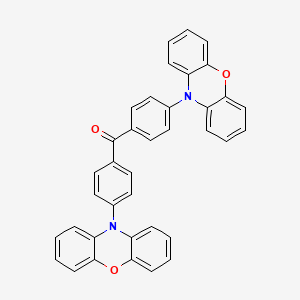
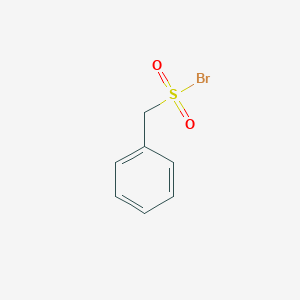
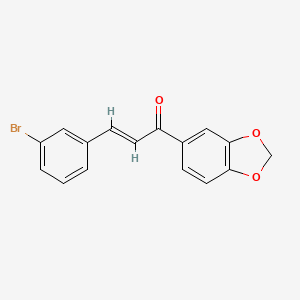
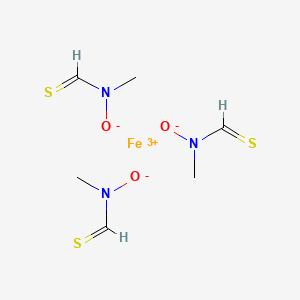
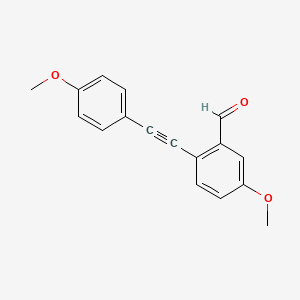
![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)
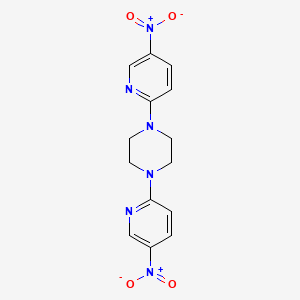
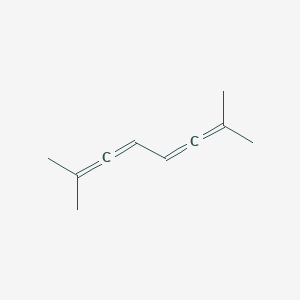
![Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-](/img/structure/B14139788.png)
![2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14139789.png)
